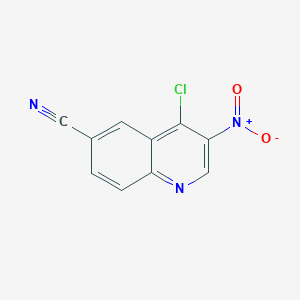

4-chloro-3-nitroquinoline-6-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-3-nitroquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-10-7-3-6(4-12)1-2-8(7)13-5-9(10)14(15)16/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCPEYHQBBWADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C#N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088966-13-4 | |

| Record name | 4-chloro-3-nitroquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Nitroquinoline 6 Carbonitrile and Its Analogues

Multi-Step Synthesis from Precursor Molecules

Quinoline (B57606) Core Construction via Cyclization Reactions

The foundation of the target molecule is the quinoline ring system. Several classical named reactions are available for this purpose, including the Gould-Jacobs, Friedländer, and Skraup reactions. wikipedia.orgwikipedia.orgiipseries.org

The Gould-Jacobs reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonate ester. wikipedia.orgiipseries.orgdrugfuture.com This is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be further modified. wikipedia.orgdrugfuture.comablelab.eu This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org

The Friedländer synthesis , on the other hand, provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comnih.govorganic-chemistry.org This reaction can be catalyzed by acids or bases and offers a high degree of versatility in accessing substituted quinolines. jk-sci.comnih.govorganic-chemistry.org

The Skraup synthesis is a robust method that uses glycerol, an aromatic amine, an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinolines. iipseries.org

Introduction and Functionalization of the Carbonitrile Group

The introduction of a carbonitrile (-C≡N) group at the 6-position of the quinoline ring is a critical step. This functional group significantly influences the electronic properties and reactivity of the molecule. Methods for introducing a cyano group onto an aromatic ring can include nucleophilic substitution of a suitable leaving group or a Sandmeyer-type reaction from a corresponding amino group. The presence of the carbonitrile group is noted in the chemical structure of 4-chloro-3-nitroquinoline-6-carbonitrile. uni.lusigmaaldrich.com

Regioselective Nitration Procedures

The introduction of a nitro group (-NO2) at the 3-position of the quinoline ring requires careful regioselective control. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. However, the position of nitration is highly dependent on the existing substituents on the quinoline ring and the reaction conditions. researchgate.net For instance, the nitration of N-protected tetrahydroquinolines has been studied to achieve selective nitration at the 6-position. researchgate.net In the synthesis of analogues like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, nitration is a key step following cyclization. atlantis-press.comresearchgate.netatlantis-press.com The presence of a nitro group at the 3-position is a defining feature of the target compound. uni.lu

Chlorination Strategies for the Quinoline Ring

The final key functionalization is the introduction of a chlorine atom at the 4-position. This is often accomplished by treating a 4-hydroxyquinoline (B1666331) precursor with a chlorinating agent such as phosphorus oxychloride (POCl3). google.comresearchgate.net This reaction converts the hydroxyl group into a chloro group, which is a versatile handle for further synthetic modifications. The regioselectivity of this chlorination is generally high, favoring the 4-position due to the electronic nature of the quinoline ring system. mdpi.comnih.gov This step is crucial in the synthesis of various chloro-substituted quinolines. atlantis-press.comresearchgate.netatlantis-press.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis and the quality of the final product, optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters that can influence the reaction outcome.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on reaction rates, yields, and even the regioselectivity of a reaction. For instance, in some mechanochemical reactions, the presence of water has been found to be essential, while anhydrous organic solvents like ethanol (B145695) and acetonitrile (B52724) were ineffective. rsc.org In the Friedländer synthesis, common solvents include ethanol, methanol, and DMF. jk-sci.com The optimization of solvent systems is a critical aspect of developing a robust and scalable synthetic route.

Temperature and Pressure Influence on Synthetic Efficiency

The efficiency of the synthetic sequence for this compound is significantly influenced by temperature and, in some cases, pressure.

Nitration: The nitration of 4-quinolones is also highly dependent on temperature. These reactions are often carried out at controlled, low temperatures (e.g., 0-25 °C) to manage the exothermic nature of the reaction and to control regioselectivity. tandfonline.comtandfonline.com Using potent nitrating agents like nitronium tetrafluoroborate (B81430) can allow the reaction to proceed at ambient temperatures. tandfonline.com Deviation from the optimal temperature range can result in the formation of undesired side products or polynitrated species.

Chlorination: The chlorination of 4-hydroxyquinolines using phosphorus oxychloride (POCl₃) generally requires elevated temperatures, typically refluxing in neat POCl₃ or a high-boiling solvent. mdpi.comresearchgate.net The reaction temperature is a critical parameter to ensure complete conversion of the hydroxyl group to the chloride. In some cases, heating in a sealed reactor at temperatures around 140-170 °C is employed to drive the reaction to completion, especially for less reactive substrates. mdpi.comcommonorganicchemistry.com Insufficient heat can lead to incomplete reaction, while excessively high temperatures might cause decomposition of the starting material or product.

The use of microwave synthesis offers a modern alternative for controlling temperature and pressure, often leading to significantly reduced reaction times and improved yields for reactions like the Gould-Jacobs cyclization. researchgate.netasianpubs.org

Catalyst Utilization and Ligand Design in Coupling Reactions

While the proposed primary synthesis route does not heavily rely on catalytic coupling reactions, alternative strategies and the synthesis of analogues often employ catalysts. For instance, if the cyano group were to be introduced at a later stage, a palladium-catalyzed cyanation reaction could be utilized.

Sandmeyer Reaction: An alternative approach to introduce the 6-carbonitrile group would be to start with a 6-aminoquinoline (B144246) derivative. The amino group can be converted to a diazonium salt and subsequently displaced by a cyanide nucleophile in a Sandmeyer reaction. organic-chemistry.orgnih.gov This reaction is classically mediated by a stoichiometric amount of a copper(I) cyanide catalyst. youtube.com Modern advancements have explored catalytic versions of this reaction. The efficiency of the Sandmeyer reaction is dependent on the stability of the diazonium salt and the reactivity of the copper catalyst.

Palladium-Catalyzed Cross-Coupling: For the synthesis of more complex analogues, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions are indispensable. In these cases, the design of the ligand coordinated to the palladium center is crucial for achieving high catalytic activity, selectivity, and substrate scope. Ligands such as phosphines (e.g., triphenylphosphine, Xantphos) and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can influence reaction rates, yields, and the tolerance of various functional groups.

For example, in a hypothetical Suzuki coupling to attach an aryl group at a different position on the quinoline ring, a ligand like SPhos or XPhos might be employed to promote the challenging coupling of the electron-rich quinoline core.

Comparative Analysis of Different Synthetic Routes to this compound

Several synthetic routes can be conceptualized for the preparation of this compound, each with its own set of advantages and disadvantages.

Route 1: Early Introduction of the Cyano Group (Gould-Jacobs based)

Description: This route, as previously detailed, begins with 4-aminobenzonitrile (B131773) and proceeds through the Gould-Jacobs reaction to form 4-hydroxyquinoline-6-carbonitrile, followed by nitration and chlorination.

Advantages:

Utilizes a well-established and reliable method for quinoline synthesis. wikipedia.org

The starting material, 4-aminobenzonitrile, is commercially available.

The sequence logically builds the molecule by functionalizing a pre-formed core.

Disadvantages:

The high temperatures required for the Gould-Jacobs cyclization might not be compatible with all substrates or scalable for industrial production without specialized equipment. ablelab.eu

The nitration step could potentially lead to regioisomers, requiring careful control of reaction conditions and possibly chromatographic separation. tandfonline.com

Route 2: Late-Stage Introduction of the Cyano Group (Sandmeyer Reaction based)

Description: This approach would start with a more readily available substituted aniline, for example, one leading to 4-chloro-3-nitro-6-aminoquinoline. The final step would be the conversion of the amino group to the nitrile via a Sandmeyer reaction.

Advantages:

May avoid potential issues with the stability of the nitrile group during the high-temperature cyclization or harsh nitration/chlorination conditions.

The Sandmeyer reaction is a classic and generally reliable transformation for introducing a cyano group onto an aromatic ring. organic-chemistry.orgnih.gov

Disadvantages:

Requires the synthesis of a suitable 6-aminoquinoline precursor, which may involve its own set of challenges, including protection/deprotection steps.

Diazonium salts can be unstable and potentially explosive, requiring careful handling and low-temperature control. youtube.com

The use of copper cyanide in the Sandmeyer reaction introduces toxic waste streams.

Comparative Data for Key Steps in Analogous Systems:

| Reaction Step | Reagents & Conditions | Substrate Example | Product Example | Yield | Reference |

| Gould-Jacobs Cyclization | Diethyl ethoxymethylenemalonate, heat (250 °C) | Aniline | 4-Hydroxyquinoline | ~37% | ablelab.eu |

| Nitration | Nitronium tetrafluoroborate, Acetonitrile, RT | 4-Quinolone | 5-Nitro-4-quinolone | ~90% | tandfonline.com |

| Chlorination | POCl₃, reflux | 4-Hydroxyquinoline | 4-Chloroquinoline (B167314) | High | mdpi.comresearchgate.net |

| Sandmeyer Cyanation | 1. NaNO₂, HCl; 2. CuCN | Aniline | Benzonitrile | Good | youtube.com |

Development of Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols for complex molecules like this compound is a key focus of modern organic chemistry. This involves considering factors such as cost of starting materials, reaction efficiency, safety, and environmental impact.

Scalability: For the proposed Gould-Jacobs route, the main scalability challenge is the high-temperature cyclization step. In a large-scale setting, achieving uniform heating to 250°C can be difficult and energy-intensive. The use of flow chemistry reactors could offer a solution, allowing for better temperature control, improved safety, and continuous production. The nitration and chlorination steps, while requiring careful control, are generally more amenable to scale-up using standard industrial reactors. The workup procedures, especially quenching of POCl₃, need to be carefully designed to manage the exothermic nature of the hydrolysis. researchgate.net

Sustainability: A sustainable synthesis aims to minimize waste, use less hazardous reagents, and reduce energy consumption.

Atom Economy: The Gould-Jacobs reaction has a moderate atom economy due to the loss of ethanol and subsequent decarboxylation steps. Alternative quinoline syntheses like the Friedländer annulation might offer better atom economy if suitable starting materials are available.

Reagent Choice: The use of stoichiometric and often hazardous reagents like POCl₃ and strong acids/nitrating agents is a drawback. Research into catalytic methods for chlorination and nitration is an active area. For instance, using catalytic amounts of a Lewis acid for nitration or developing greener chlorinating agents could improve the sustainability profile.

Solvent Use: High-boiling and often non-environmentally friendly solvents like diphenyl ether are used in classical Gould-Jacobs reactions. The development of solvent-free methods, for example using microwave heating, is a significant step towards a more sustainable process. researchgate.netasianpubs.org Where solvents are necessary, a shift towards greener alternatives is preferred.

Future developments in the synthesis of this compound and its analogues will likely focus on the implementation of flow chemistry, the use of more efficient catalytic systems, and the design of synthetic routes that minimize the number of steps and the generation of waste.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 Nitroquinoline 6 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-chloro-3-nitroquinoline-6-carbonitrile. This class of reactions involves the displacement of a leaving group, in this case, the chloride at the C-4 position, by a nucleophile. The reaction proceeds through a stepwise addition-elimination mechanism, facilitated by the electron-withdrawing groups on the quinoline (B57606) ring system.

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of its position relative to the ring nitrogen and the strongly electron-withdrawing nitro group. A wide array of nucleophiles can displace the C-4 chloride under relatively mild conditions.

Amine nucleophiles, including primary and secondary amines, react readily to form the corresponding 4-amino-3-nitroquinoline-6-carbonitrile derivatives. These reactions are foundational in medicinal chemistry for constructing molecular scaffolds with potential biological activity. ntnu.no Similarly, sulfur-based nucleophiles, such as thiols and thiophenolates, are effective in SNAr reactions with activated heteroaryl halides, yielding the corresponding thioethers. mdpi.com The reaction of 4-chloro-3-nitroquinoline (B17048) derivatives with thiols typically proceeds smoothly in the presence of a base like triethylamine (B128534) or potassium carbonate. mdpi.comresearchgate.net

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | Aniline (B41778) (C₆H₅NH₂) |  | 3-Nitro-4-(phenylamino)quinoline-6-carbonitrile |

| Thiol | Thiophenol (C₆H₅SH) |  | 3-Nitro-4-(phenylthio)quinoline-6-carbonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) |  | 4-Methoxy-3-nitroquinoline-6-carbonitrile |

The facility of the SNAr reaction at C-4 is profoundly influenced by the electronic effects of the substituents on the quinoline ring. The nitro group at C-3 and the carbonitrile group at C-6 are potent electron-withdrawing groups (-I and -M effects). Their presence significantly depletes the electron density of the aromatic system, making it more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The mechanism of SNAr involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge in this intermediate is delocalized over the aromatic ring. The electron-withdrawing nitro and carbonitrile groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction. nih.gov The nitro group, being ortho to the reaction center, provides powerful stabilization through resonance, which is a key factor in the high reactivity of the C-4 chloro group. masterorganicchemistry.com

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a distinct type of nucleophilic substitution that occurs on electron-deficient aromatic rings, such as nitroquinolines. nih.govorganic-chemistry.org In this reaction, a nucleophile carrying a leaving group attacks a carbon atom bearing a hydrogen, typically at a position ortho or para to a nitro group. cdnsciencepub.comacs.org This is followed by a base-induced β-elimination to afford the substituted product. nih.gov

For 3-nitroquinoline systems, VNS reactions can potentially occur at the C-2 or C-4 positions. In the case of this compound, the C-4 position is already occupied by an excellent leaving group (Cl), making it the prime site for conventional SNAr. However, VNS could be a competing pathway, especially with carbanionic nucleophiles, potentially leading to substitution at the C-2 position. Studies on various nitroquinolines have shown that VNS is a viable method for direct amination or alkylation at positions activated by the nitro group. nih.govcdnsciencepub.com The VNS reaction often proceeds faster than the conventional SNAr of a halogen in an equally activated position. nih.gov

Transformations Involving the Nitro Group

The nitro group at the C-3 position is not merely an activating group for SNAr reactions; it is also a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.

The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis, providing access to anilines and their heterocyclic analogues, which are crucial intermediates for pharmaceuticals and dyes. This transformation can be achieved using several well-established methods that are generally chemoselective, leaving other functional groups like the chloro and carbonitrile moieties intact. researchgate.net

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) is another mild and effective reagent for the reduction of nitroquinolines. nih.gov The choice of reducing agent can be critical to avoid undesired side reactions, such as the reduction of the quinoline ring or the carbonitrile group.

| Reducing Agent/System | Typical Conditions | Product Name | Notes |

|---|---|---|---|

| Fe / HCl | Reflux in aqueous ethanol (B145695) | 3-Amino-4-chloroquinoline-6-carbonitrile | Classic, cost-effective method. |

| SnCl₂ · 2H₂O | Ethanol, reflux | 3-Amino-4-chloroquinoline-6-carbonitrile | Mild conditions, good for sensitive substrates. nih.gov |

| H₂, Pd/C | Methanol/Ethyl Acetate, RT, atmospheric pressure | 3-Amino-4-chloroquinoline-6-carbonitrile | Clean reaction, but may also reduce the quinoline ring under harsh conditions. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system | 3-Amino-4-chloroquinoline-6-carbonitrile | A mild alternative reducing agent. |

The reduction of a nitro group (NO₂) to an amino group (NH₂) is a six-electron process that proceeds through intermediate stages. The initial two-electron reduction yields a nitroso compound (NO), which is then further reduced to a hydroxylamine (B1172632) (NHOH) before the final reduction to the amine.

Typically, the nitroso and hydroxylamine intermediates are highly reactive and are not isolated under standard reduction conditions. The conversion from the nitroso to the hydroxylamine stage is often much faster than the initial reduction of the nitro group. However, under carefully controlled conditions or with specific reagents, it is possible to stop the reduction at the nitroso or hydroxylamine stage. Nitroso compounds themselves are reactive species that can participate in various reactions, including cycloadditions and rearrangements, although such transformations are less common in the context of a simple reduction of a nitroaromatic compound.

Reactions of the Carbonitrile Group

The carbonitrile (nitrile) functionality at the C-6 position of the quinoline ring is a valuable functional group that can be converted into several other nitrogen-containing moieties or a carboxylic acid.

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. lumenlearning.comchemguide.co.uklibretexts.orglibretexts.org For this compound, this reaction provides a pathway to 4-chloro-3-nitroquinoline-6-carboxylic acid or 4-chloro-3-nitroquinoline-6-carboxamide.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.comlibretexts.org Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Basic hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uk The strongly nucleophilic hydroxide ion attacks the nitrile carbon, and after a series of steps, forms the carboxylate salt and ammonia. youtube.com Acidification of the reaction mixture is then required to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

Another significant derivatization of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt. nih.govresearchgate.net The tetrazole moiety is considered a bioisostere of the carboxylic acid group and is prevalent in many pharmacologically active molecules. beilstein-journals.orgnih.gov The reaction of this compound with sodium azide would be expected to yield 4-chloro-3-nitro-6-(1H-tetrazol-5-yl)quinoline. Mechanistic studies on tetrazole formation suggest a process that may involve a concerted cycloaddition or a stepwise addition of the azide anion to the nitrile. researchgate.net

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 4-chloro-3-nitroquinoline-6-carboxylic acid |

| Basic Hydrolysis | 1. NaOH (aq), heat (reflux) 2. H₃O⁺ | 4-chloro-3-nitroquinoline-6-carboxylic acid |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, heat | 4-chloro-3-nitro-6-(1H-tetrazol-5-yl)quinoline |

Cyclization and Annulation Reactions Utilizing this compound as a Key Synthon

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The chloro, nitro, and carbonitrile groups can all participate in cyclization reactions.

A common strategy involves the reduction of the nitro group to an amine, which can then react with an adjacent group or an external reagent to form a new ring. For instance, reduction of 4-amino-3-nitroquinolines (obtained by the substitution of the C-4 chloro group) yields 3,4-diaminoquinolines. researchgate.net These diamines are key intermediates for the synthesis of imidazo[4,5-c]quinolines through condensation with carbonyl compounds. researchgate.net

The nitro group itself can participate directly in cyclization reactions. For example, heating 4-azido-3-nitroquinaldine (a related 4-chloro-3-nitroquinoline derivative where the chloro group has been substituted by an azide) results in the formation of a 1,2,5-oxadiazolo[3,4-c]quinoline through intramolecular cyclization with the loss of dinitrogen. researchgate.net This suggests a potential pathway for this compound, which would first involve substitution of the chloride with azide.

Furthermore, the C-4 chloro group is highly susceptible to substitution by binucleophiles, leading to annulation. Reactions with reagents like hydrazine (B178648) or substituted anilines can lead to the formation of pyrazolo[4,3-c]quinoline systems, where the new heterocyclic ring is fused to the 'c' face of the quinoline core. researchgate.net While this has been demonstrated on similar quinoline systems, the principle applies to the title compound.

| Reaction Type | Key Transformation Steps | Resulting Fused System |

| Imidazole (B134444) Annulation | 1. Nucleophilic substitution of Cl with an amine. 2. Reduction of NO₂ to NH₂. 3. Condensation with a carbonyl compound. | Imidazo[4,5-c]quinoline |

| Oxadiazole Annulation | 1. Nucleophilic substitution of Cl with NaN₃. 2. Thermal cyclization of the azide with the nitro group. | 1,2,5-Oxadiazolo[3,4-c]quinoline |

| Pyrazole Annulation | 1. Nucleophilic substitution of Cl with hydrazine. | Pyrazolo[4,3-c]quinoline |

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is governed by well-understood mechanistic principles of organic chemistry. The most prominent reaction is the nucleophilic aromatic substitution (SNA_r) at the C-4 position.

The mechanism of the intramolecular cyclization reactions often involves the initial formation of a nucleophilic center that then attacks an electrophilic site within the same molecule. For instance, in the formation of imidazo[4,5-c]quinolines from 3,4-diaminoquinoline precursors, one of the amino groups acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound, followed by intramolecular condensation and aromatization. researchgate.net

Intramolecular redox cyclizations involving a nitro group, such as the formation of cinnolines from 2-nitrobenzyl alcohol, have been shown to proceed through the in-situ formation of a nitroso intermediate. nih.gov This intermediate then undergoes condensation and further cyclization. Similar pathways could be envisaged for cyclizations involving the nitro group of this compound under specific reductive or thermal conditions.

Derivatization and Scaffold Diversification from 4 Chloro 3 Nitroquinoline 6 Carbonitrile

Synthesis of Substituted Quinoline (B57606) Analogues

The reactivity of the C4-chloro group is the cornerstone for introducing a wide array of functional moieties onto the quinoline scaffold.

The displacement of the chloride at the C4 position is readily achieved through nucleophilic aromatic substitution (SNAr) reactions. This method allows for the direct introduction of various nitrogen, oxygen, or sulfur-based nucleophiles.

Heating 4-chloro-7-substituted quinolines with an excess of mono- or di-alkylamines under neat conditions is an effective method for producing 4-alkylaminoquinoline derivatives. nih.gov For instance, the reaction of a 4-chloroquinoline (B167314) with butylamine (B146782) at elevated temperatures (120–130 °C) yields the corresponding N-butyl-quinolin-4-amine. nih.gov Similarly, reactions with more complex amines, such as substituted benzylamines, proceed efficiently, often in a solvent like dichloromethane (B109758) and in the presence of a base like triethylamine (B128534). nih.gov

The introduction of aryl and heteroaryl groups can also be accomplished. The reaction of 4-chloro-8-nitroquinoline (B1348196) with 9H-carbazole in the presence of a base results in the substitution of the chlorine atom, forming a C-N bond between the quinoline C4 position and the carbazole (B46965) nitrogen. nih.gov This highlights the feasibility of using heteroaromatic amines as nucleophiles. The general process involves reacting the 4-chloro-3-nitroquinoline (B17048) intermediate with the desired amine, which can then be used to build more complex structures. google.com

Table 1: Examples of Nucleophilic Substitution at the C4 Position of Chloroquinolines

| Starting Material | Nucleophile | Product Class | Reference |

| 4-Chloro-7-substituted-quinoline | Butylamine | N-Butyl-7-substituted-quinolin-4-amine | nih.gov |

| 4-Chloro-3-nitroquinoline | Substituted Benzylamine | N-(Substituted benzyl)-3-nitroquinolin-4-amine | nih.gov |

| 4-Chloro-8-nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-4-yl)-9H-carbazole | nih.gov |

| 4-Chloro-3-nitroquinoline | Isobutylamine | 4-Isobutylamino-3-nitroquinoline | google.com |

While the direct halogen exchange on 4-chloro-3-nitroquinoline-6-carbonitrile is not extensively documented in the reviewed literature, the modification of halogen substituents on quinoline rings is a known synthetic strategy. Halogenating reagents such as phosphorus oxybromide can be used to replace chloro groups with bromo groups on certain quinoline systems. google.com Further halogenation of the quinoline ring system can also occur, although this is highly dependent on the substrate and reaction conditions. For example, the iodocyclization of certain N-(2-alkynyl)anilines can lead to di-iodinated quinoline products, suggesting that under electrophilic conditions, additional halogen atoms can be introduced onto the aromatic core. nih.gov However, the site-selective halogenation of already substituted quinolines like the title compound remains a synthetic challenge. nih.gov

Construction of Fused Heterocyclic Systems

The bifunctionality of derivatives obtained from this compound is pivotal for the synthesis of polycyclic heteroaromatic compounds with significant chemical and biological interest.

The synthesis of the imidazo[4,5-c]quinoline scaffold is a well-established route that utilizes 4-chloro-3-nitroquinolines as key intermediates. google.comgoogle.com The general methodology involves a two-stage process:

Amination: The first step is a nucleophilic substitution of the C4-chloride with a suitable amine. This reaction creates a 4-amino-3-nitroquinoline derivative. nih.gov

Reductive Cyclization: The nitro group at the C3 position is then reduced to an amine, typically using catalytic hydrogenation (e.g., Pd/C, H₂) or other reducing agents like tin(II) chloride. nih.govresearchgate.net This in situ-generated 3,4-diaminoquinoline intermediate is highly reactive and is immediately subjected to cyclization with a one-carbon synthon. nih.gov

The choice of the cyclizing agent determines the substituent at the C2 position of the newly formed imidazole (B134444) ring.

Table 2: Reagents for Imidazo[4,5-c]quinoline Ring Formation

| Diaminoquinoline Precursor From | Cyclization Reagent | Resulting Fused System | Reference |

| 4-(Benzylamino)-3-nitroquinoline | Trimethyl orthovalerate | 2-Butyl-1-benzyl-1H-imidazo[4,5-c]quinoline | nih.gov |

| 3,4-Diaminoquinaldine | Acetaldehyde | 2,3-Dihydro-2,4-dimethyl-imidazo[4,5-c]quinoline | researchgate.net |

| 3,4-Diaminoquinaldine | Lactic acid | 2-(1-Hydroxyethyl)-4-methyl-imidazo[4,5-c]quinoline | researchgate.net |

The construction of the benzopyrano[3,2-c]quinoline skeleton can be achieved starting from 4-chloro-3-nitroquinoline derivatives. researchgate.netconsensus.app The synthesis involves the reaction of the chloroquinoline with reagents containing a phenol (B47542) and a carbonyl or carboxyl group, such as salicylaldehyde (B1680747) or salicylic (B10762653) acid. The initial step is likely a nucleophilic substitution at the C4 position by the phenolic oxygen of the salicyl derivative. A subsequent intramolecular cyclization reaction then forms the pyran ring, fusing it to the quinoline 'c' face to yield the tetracyclic benzopyrano[3,2-c]quinoline system. researchgate.netconsensus.app

Another fused heterocyclic system, the 1,2,5-oxadiazolo[3,4-c]quinoline (also known as furazano[3,4-c]quinoline), can be synthesized from 4-chloro-3-nitroquinoline precursors. researchgate.netconsensus.app This transformation requires the conversion of the C4-chloro group into a more suitable functional group for cyclization. This is achieved by reacting the chloroquinoline with an azide (B81097) source, such as sodium azide, to yield a 4-azido-3-nitroquinoline intermediate. Gentle heating of this azido (B1232118) derivative in an inert solvent like benzene (B151609) promotes a cyclization reaction with the adjacent nitro group, leading to the formation of the 1,2,5-oxadiazole N-oxide ring fused to the quinoline core. researchgate.netconsensus.app

Other Fused Ring Systems and Polycyclic Architectures

The strategic placement of reactive sites on the this compound scaffold allows for its elaboration into a variety of fused heterocyclic and polycyclic systems. The inherent reactivity of the 4-chloro position towards nucleophiles, coupled with the potential for subsequent cyclization reactions, opens pathways to novel molecular frameworks.

By reacting the parent compound with bifunctional nucleophiles, it is possible to construct additional rings onto the quinoline core. For instance, reactions analogous to those used for other activated quinolines can be envisioned. The reaction with aminoalcohols or aminothiols could lead to the formation of oxazino- or thiazinopyrido[2,3-g]quinolines.

Furthermore, the synthesis of pyrimido[4,5-b]quinolines, which are known to possess significant biological activity, represents a viable route for scaffold diversification. nih.gov This can be achieved through a multi-step sequence, often beginning with the substitution of the C4-chloro group with a suitable nitrogen nucleophile, followed by ring closure. For example, reaction with an aminopyrimidine derivative or a sequential reaction involving formamide (B127407) could yield tricyclic fused pyrimido[4,5-b]quinoline systems. nih.govrsc.org

Another important class of fused systems accessible from chloro-nitro-quinolines are the imidazo[4,5-c]quinolines. researchgate.net This transformation can be achieved by reacting the 4-chloro-3-nitroquinoline precursor with an amine, such as benzylamine, followed by reduction of the nitro group and subsequent cyclization with an appropriate reagent. researchgate.net The 6-carbonitrile group would remain as a key substituent on the resulting polycyclic architecture, available for further chemical modification.

The table below illustrates potential fused ring systems that could be theoretically derived from this compound based on established synthetic methodologies for related quinoline derivatives.

| Starting Material | Reagent(s) | Potential Fused Ring System |

| This compound | 1. Benzylamine2. Reduction (e.g., Fe/HCl)3. Formic acid | Imidazo[4,5-c]quinoline derivative |

| This compound | 1. 6-amino-1,3-dimethyluracil2. Cyclization conditions | Pyrimido[4,5-b]quinoline derivative nih.gov |

| This compound | 1. Ethanolamine2. Base-catalyzed cyclization | Oxazino-fused quinoline derivative |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is governed by strong regioselective effects dictated by the electronic nature of its substituents.

Regioselectivity: The quinoline ring system is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro group at the C3 position profoundly influences its reactivity. This group, positioned ortho to the chlorine atom at C4, strongly activates the C4 position towards nucleophilic aromatic substitution (SNAr). The withdrawal of electron density from the ring facilitates the attack of nucleophiles at this specific site, leading to the displacement of the chloride ion. The reaction proceeds via a highly stabilized Meisenheimer intermediate. Therefore, reactions with a wide range of nucleophiles—such as amines, alcohols, and thiols—are expected to occur with high regioselectivity at the C4 position.

Reactions on the benzene portion of the quinoline are much less favorable under nucleophilic conditions due to the lack of similar activation. Electrophilic substitution, on the other hand, would be disfavored due to the deactivating nature of the nitro and cyano groups, but if forced, would likely be directed to the C5 and C8 positions, albeit with significant difficulty.

Stereoselectivity: In the absence of chiral reagents or auxiliaries, reactions at the achiral this compound core will produce achiral products. However, stereoselectivity becomes a critical consideration when chiral nucleophiles are employed. The reaction of the quinoline with a chiral amine or alcohol would lead to the formation of diastereomeric products. The facial selectivity of the nucleophilic attack on the planar quinoline ring is typically low unless influenced by a chiral catalyst or pre-existing stereocenters in the nucleophile.

The table below summarizes the expected regiochemical outcomes for reactions with various nucleophiles.

| Reagent Type | Expected Site of Reaction | Rationale |

| Amines (R-NH2) | C4 | Highly activated SNAr due to ortho-nitro group |

| Alcohols (R-OH) / Alkoxides (R-O-) | C4 | Highly activated SNAr due to ortho-nitro group |

| Thiols (R-SH) / Thiolates (R-S-) | C4 | Highly activated SNAr due to ortho-nitro group |

| Organometallics (e.g., Grignard, Organocuprates) | C4 | SNAr or coupling reaction at the most electrophilic site |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The structure of this compound is defined by the interplay of its three key functional groups, which establishes its reactivity profile. Understanding the structure-reactivity relationship is crucial for designing novel derivatives with desired properties.

The core reactivity stems from the electron-deficient nature of the quinoline ring, which is significantly amplified by the cumulative electron-withdrawing effects of the chloro, nitro, and cyano substituents.

4-Chloro Group: Serves as an excellent leaving group in SNAr reactions. Its reactivity is the primary driver for derivatization at the C4 position.

3-Nitro Group: This is the most powerful activating group for SNAr at the C4 position. Its strong -I (inductive) and -M (mesomeric) effects polarize the C4-Cl bond and stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the substitution reaction. The selective reduction of this nitro group can also serve as a key step in building fused ring systems, such as imidazo[4,5-c]quinolines. rsc.orgresearchgate.net

The exploration of structure-reactivity relationships involves systematically modifying these functional groups and observing the impact on chemical reactivity and, subsequently, on biological activity. For example, replacing the C4-chloro atom with different nucleophiles (O-, N-, S-based) will create a library of compounds where the electronic and steric properties at this position are varied. The rate of substitution itself can provide quantitative data on the influence of the incoming nucleophile's character.

| Functional Group | Electronic Effect | Influence on Reactivity |

| 4-Chloro | -I (Inductive) | Acts as a leaving group in SNAr reactions. |

| 3-Nitro | -I, -M (Mesomeric) | Strongly activates C4 for nucleophilic attack; stabilizes Meisenheimer complex. |

| 6-Carbonitrile | -I, -M | Contributes to overall electron deficiency; provides a handle for further derivatization. |

By correlating these structural modifications with changes in reactivity, a deeper understanding of the electronic requirements for specific transformations can be achieved, paving the way for the rational design of more complex and functionally diverse molecules based on the this compound scaffold.

Spectroscopic and Advanced Structural Characterization of 4 Chloro 3 Nitroquinoline 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-chloro-3-nitroquinoline-6-carbonitrile. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out, providing information on connectivity and electronic distribution. While specific spectral data for this compound is not extensively published, analysis of related structures like 4-chloro-3-nitroaniline (B51477) and 4-chloro-3-nitro-benzonitrile offers valuable insights into the expected chemical shifts and coupling constants. For instance, in related nitroaromatic compounds, the protons on the quinoline (B57606) ring system are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-withdrawing effects of the nitro and cyano groups, as well as the chloro substituent. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline ring. HSQC would correlate each proton signal to its directly attached carbon atom, providing unambiguous carbon assignments.

Table 1: Predicted NMR Data for this compound This table is predictive and based on the analysis of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.5 - 9.0 | C2: 145 - 150 |

| H5 | 7.8 - 8.2 | C3: 130 - 135 |

| H7 | 7.6 - 8.0 | C4: 148 - 153 |

| H8 | 8.0 - 8.4 | C4a: 125 - 130 |

| - | - | C5: 128 - 133 |

| - | - | C6: 110 - 115 |

| - | - | C7: 130 - 135 |

| - | - | C8: 125 - 130 |

| - | - | C8a: 140 - 145 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, C₁₀H₄ClN₃O₂. uni.lu

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing the compound within complex mixtures and for studying its fragmentation patterns. bldpharm.comspectrabase.com The fragmentation analysis can yield structural information by identifying characteristic losses of functional groups, such as the nitro group (NO₂) and the chlorine atom (Cl). Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| HRMS | Monoisotopic Mass | 232.9992 Da uni.lu |

| HRMS | [M+H]⁺ | 234.00648 m/z uni.lu |

| HRMS | [M+Na]⁺ | 255.98842 m/z uni.lu |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the characteristic functional groups present in this compound. bldpharm.com The analysis of related compounds like 4-chloro-3-nitrobenzonitrile (B1361363) reveals key vibrational frequencies. nih.gov

The FT-IR and FT-Raman spectra would be expected to show distinct bands corresponding to the C≡N stretch of the nitrile group, the asymmetric and symmetric stretches of the nitro group (NO₂), the C-Cl stretch, and the various vibrations of the quinoline ring system. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign these vibrational modes. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups Based on data from similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| C-Cl | Stretching | ~700-800 |

| Aromatic C=C | Stretching | ~1600-1450 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of light in the ultraviolet and visible regions. bldpharm.com The spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic quinoline system and the nitro and nitrile functional groups.

Studies on similar nitroquinoline derivatives show that the position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline ring. researchgate.netresearchgate.net The solvent environment can also influence the UV-Vis spectrum. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the absorption wavelengths. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress and assessing sample purity. spectrabase.com

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution method for purity determination and can be used for preparative separation. bldpharm.com Supercritical Fluid Chromatography (SFC) presents a green alternative to normal and reversed-phase HPLC for the purification of such compounds. The choice of the stationary and mobile phases is critical for achieving optimal separation.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-nitroaniline |

| 4-chloro-3-nitro-benzonitrile |

| Iron |

| Water |

| 4-chlorobenzene-1,2-diamine |

| 4-morpholinoaniline |

| 6-methoxy-8-nitro-quinoline |

| Procaine |

| Aniline (B41778) |

| 3-nitrobenzonitrile |

| 4-hydroxy-3-nitro-benzonitrile |

| 4-chloro-3-nitroanisole |

| 2-chloro-5-nitro-benzonitrile |

| 3-amino-4-chloro-5-(hydroxyamino)benzonitrile |

| 4-methyl-3-nitrobenzaldehyde |

| 2-(4-chloro-3-nitrophenyl)acetonitrile |

| 2-chloro-5-nitro-benzylalcohol |

| 4-methyl-3-nitroanisole |

| alpha-bromo-4-nitro-o-cresol |

| 4-hydroxy-3-nitrophenyldiazonium tetrafluoroborate (B81430) |

| 3-chloro-4-methoxybenzaldehyde |

| Carbon |

| Hydrogen |

| 4-chloro-3-nitroquinoline (B17048) |

| Cyclohexanone |

| Toluene |

| Thiophene |

| 3,4-ethylenedioxythiophene |

| N,N-diphenyl quinoline-6-amine |

Computational and Theoretical Studies on 4 Chloro 3 Nitroquinoline 6 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. By calculating the electron density, DFT methods can determine the geometry, energy, and electronic characteristics of a molecule. For 4-chloro-3-nitroquinoline-6-carbonitrile, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface.

For this compound, the quinoline (B57606) core is largely planar. However, the nitro group (-NO₂) may exhibit some rotation. Conformational analysis would explore the energetic landscape of this rotation to identify the most stable conformer. The optimized geometry is critical as all other computational properties are derived from this lowest-energy structure.

Illustrative Optimized Geometrical Parameters: The following table demonstrates the type of data that would be generated from a geometry optimization of this compound. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C4-Cl | 1.74 Å |

| C3-N(nitro) | 1.47 Å | |

| C6-C(nitrile) | 1.45 Å | |

| C(nitrile)≡N | 1.16 Å | |

| Bond Angle | Cl-C4-C3 | 118.5° |

| C4-C3-N(nitro) | 121.0° | |

| Dihedral Angle | C4-C3-N-O | ~0° or ~180° |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Once the geometry is optimized, DFT calculations can predict spectroscopic data, which can be used to interpret and verify experimental spectra, such as Infrared (IR) and Raman. A frequency calculation provides the vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions.

Key predicted vibrational frequencies for this compound would include:

C≡N stretch: A strong, sharp peak characteristic of the nitrile group.

N-O stretches (asymmetric and symmetric): Strong absorptions from the nitro group.

C-Cl stretch: A vibration in the fingerprint region.

Quinoline ring C=C and C=N stretches: A series of bands characteristic of the aromatic system.

Comparing these calculated frequencies with experimental data helps to confirm the molecular structure.

Illustrative Vibrational Frequencies: Note: These values are hypothetical and for illustrative purposes only.

| Vibrational Mode | Functional Group | Illustrative Calculated Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | ~1550 |

| Symmetric NO₂ Stretch | Nitro | ~1350 |

| C≡N Stretch | Nitrile | ~2230 |

| C-Cl Stretch | Chloro | ~750 |

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited.

Illustrative Frontier Orbital Energies: Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue Regions (Positive Potential): Indicate areas that are electron-deficient, making them targets for nucleophilic attack.

Green/Yellow Regions (Neutral Potential): Represent areas with near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the cyano group. Positive potential (blue) would likely be located on the hydrogen atoms of the quinoline ring and potentially near the carbon atom attached to the chlorine, suggesting sites for nucleophilic interaction.

Mulliken Charge Distribution and Charge Transfer Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. mdpi.com This provides a quantitative measure of the electron distribution and helps to identify charge transfer within the molecule. The analysis partitions the total electron density among the constituent atoms.

In this compound, the highly electronegative chlorine, nitrogen, and oxygen atoms would be expected to carry negative Mulliken charges, indicating they have drawn electron density away from the carbon and hydrogen atoms, which would consequently carry positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its electrostatic interactions.

Illustrative Mulliken Atomic Charges: Note: These values are hypothetical and for illustrative purposes only.

| Atom | Illustrative Mulliken Charge (a.u.) |

| Cl (on C4) | -0.15 |

| N (of NO₂) | +0.45 |

| O (of NO₂) | -0.30 |

| N (of CN) | -0.20 |

| C (of CN) | +0.10 |

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the structural or computationally derived properties (descriptors) of a series of compounds with their experimentally measured properties or reactivities. mdpi.com

While a QSPR/QSRR study requires a dataset of multiple, related compounds, one could envision a study where this compound is included. In such a model, various molecular descriptors would be calculated for each compound in the series. These descriptors can be:

Constitutional: Molecular weight, atom counts.

Topological: Indices that describe atomic connectivity.

Geometric: Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

These descriptors would then be mathematically correlated with a property of interest (e.g., solubility, melting point, or a measure of biological activity) using techniques like multiple linear regression or machine learning. The resulting model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding future research and development. For quinoline derivatives, QSPR models have been used to predict properties like antibacterial activity and corrosion inhibition.

Investigation of Reaction Mechanisms through Computational Simulations

The investigation of reaction mechanisms involving this compound through computational simulations provides critical insights into its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of theoretical research on analogous 4-chloro-3-nitroquinoline (B17048) derivatives and related nitro-substituted azaaromatic compounds allows for a comprehensive understanding of the probable reaction pathways.

Computational chemistry, primarily employing Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of organic reaction mechanisms. nih.govnih.gov These theoretical models can predict the geometries of reactants, transition states, and products, as well as their relative energies, thereby mapping out the entire reaction coordinate. For this compound, the presence of a chlorine atom at the C4-position, activated by the electron-withdrawing nitro group at the C3-position and the quinoline nitrogen, makes it a prime candidate for SNAr reactions. nih.govmdpi.com

Furthermore, computational models can explore the chemoselectivity of nucleophilic attack. For instance, in related quinoline systems with multiple potential electrophilic sites, DFT calculations have been successfully used to predict the preferred site of reaction. researchgate.netjst.go.jp In the case of this compound, while the C4-position is highly activated, theoretical calculations could confirm its higher reactivity compared to other positions on the quinoline ring.

Another reaction pathway that can be investigated computationally is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govmdpi.com Although less likely in the presence of a good leaving group like chlorine at the C4-position, computational analysis can determine the relative energy barriers for SNAr versus VNS, providing a more complete reactivity profile.

The table below presents hypothetical, yet representative, data that would be generated from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu-). This data is based on findings for analogous systems and illustrates the type of quantitative information that computational simulations can provide.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔEreaction | -15.8 | Overall reaction energy, indicating an exothermic process. |

| Ea1 (Meisenheimer Formation) | +12.5 | Activation energy for the formation of the Meisenheimer complex. |

| ΔEintermediate | -5.2 | Relative energy of the Meisenheimer intermediate, suggesting it is a stable intermediate. |

| Ea2 (Leaving Group Departure) | +18.3 | Activation energy for the departure of the chloride ion, representing the rate-determining step. |

Applications in Advanced Organic Synthesis and Material Science Research

4-chloro-3-nitroquinoline-6-carbonitrile as a Key Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of chloro, nitro, and carbonitrile groups on the quinoline (B57606) framework makes this compound a versatile precursor for a wide array of heterocyclic systems. The chloro group at the 4-position is susceptible to nucleophilic substitution, the nitro group at the 3-position can be reduced to an amino group, and the carbonitrile at the 6-position offers another handle for chemical modification.

Researchers have extensively used related 4-chloro-3-nitroquinoline (B17048) derivatives as building blocks. For instance, 4-chloro-2-methyl-3-nitroquinolines serve as precursors for synthesizing various heterocyclo[c]quinolines. researchgate.net The typical reaction pathway involves the reduction of the nitro group to an amine, followed by condensation reactions to form fused imidazole (B134444) rings. researchgate.net Another example involves the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like sodium azide (B81097), amines, and thiophenol, leading to a variety of 4-substituted-3-nitropyranoquinolinones. researchgate.net These established reaction pathways highlight the potential of this compound to undergo similar transformations, yielding novel heterocyclic compounds with potential biological or material applications.

Heating 4-azido-3-nitroquinaldine, formed from its chloro precursor, can result in the formation of 1,2,5-oxadiazolo[3,4-c]quinoline through thermal cyclization with the loss of nitrogen gas. researchgate.net This demonstrates that the chloro and nitro groups can be sequentially manipulated to construct fused heterocyclic systems.

Table 1: Examples of Heterocyclic Frameworks from 4-Chloro-3-nitroquinoline Analogs

| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic Framework | Reference |

| 4-Chloro-2-methyl-3-nitroquinolines | 1. Benzylamine 2. Reduction | Imidazo[4,5-c]quinolines | researchgate.net |

| 4-Chloro-2-methyl-3-nitroquinolines | 1. Amino acids 2. Cyclization | Imidazo[4,5-c]quinolines | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-Azido-3-nitropyranoquinolinone | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine (B178648) | Pyrazolinone-fused quinoline | researchgate.net |

Design and Synthesis of Chemically Diverse Compound Libraries Based on the Quinoline Core

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives are of great interest for drug discovery and development. nih.govnih.gov The generation of chemically diverse compound libraries from a common core is a key strategy in identifying new lead compounds. nih.gov this compound is an ideal starting point for creating such libraries due to its multiple points of diversification.

Multicomponent reactions (MCRs) represent an efficient method for building molecular complexity and generating diverse libraries in a single step. rsc.org The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is highly desirable for creating compound libraries. rsc.org While specific MCRs involving this compound are not detailed in the provided results, the general applicability of MCRs to quinoline synthesis suggests this would be a fruitful area of exploration.

The systematic design of quinoline derivatives has been shown to generate vast chemical spaces for exploration. For example, one study designed a library of over 8,000 quinoline derivatives by substituting the scaffold at seven different sites with six different functional groups. nih.gov This approach, when applied to a highly functionalized starting material like this compound, could rapidly generate a focused library of novel compounds for biological screening or materials science applications.

Strategies for Stereoselective Synthesis Utilizing Chiral Auxiliaries or Catalysis

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of many biologically active molecules. Stereoselective synthesis, which favors the formation of one stereoisomer over others, can be achieved using chiral auxiliaries or catalysts. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. sigmaaldrich.com

The quinoline framework itself is a component of naturally occurring chiral alkaloids like quinine, which are used as catalysts in stereoselective reactions. wikipedia.org This indicates that the quinoline structure is compatible with asymmetric transformations. Common chiral auxiliaries that could potentially be employed in reactions involving derivatives of this compound include ephedrine (B3423809) derivatives and oxazolidinones. sigmaaldrich.com

For example, after the reduction of the nitro group on the quinoline core to an amine, this amine could be reacted with a chiral carboxylic acid to form an amide. This newly formed chiral center could then direct subsequent reactions, such as alkylation or addition reactions, to occur stereoselectively. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled. sigmaaldrich.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to improve efficiency, reproducibility, and safety. sigmaaldrich.comyoutube.com Automated synthesis platforms can perform entire reaction sequences, from reagent dispensing to purification, with minimal human intervention. sigmaaldrich.com These systems are capable of performing a wide range of reactions, including N-heterocycle formation, reductive amination, and Suzuki couplings. sigmaaldrich.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a flask, offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and easier scalability. youtube.com An integrated platform can use artificial intelligence to design optimal reaction routes, test them on a small scale, and then perform multi-step syntheses in a continuous flow manner. youtube.com

Given the multi-step nature of syntheses starting from this compound, these automated and flow chemistry platforms could significantly accelerate the discovery and development of new derivatives. The synthesis of a key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been optimized for large-scale production, indicating the industrial relevance of such compounds and their suitability for process intensification using flow chemistry. atlantis-press.comatlantis-press.com

Exploration of Novel Reaction Methodologies and Catalytic Systems for Transformations of the Compound

The development of novel reaction methodologies and catalytic systems is crucial for advancing organic synthesis towards more sustainable and efficient processes. nih.gov Recent advancements in catalysis for quinoline synthesis and modification are applicable to the transformation of this compound.

Table 2: Modern Catalytic and Reaction Methodologies for Quinoline Derivatives

| Methodology | Catalyst/System | Key Features | Potential Application to Target Compound | Reference |

| Green Catalysis | Magnetic Nanoparticles (e.g., Fe₃O₄) | Reusable, environmentally friendly, high yields. | Suzuki couplings, C-N cross-couplings. | nih.gov |

| Electrocatalysis | Iodide-mediated electro-oxidation | Metal-free, mild conditions, atom-economic. | Annulation reactions to form fused rings. | acs.org |

| Photoredox Catalysis | Light-activated catalysts | Can generate reactive radical intermediates under mild conditions. | Functionalization via radical addition or substitution. | chemrxiv.org |

| Mechanochemistry | Iron powder and water | Solvent-free, selective reduction of nitro groups. | Reduction of the 3-nitro group to an amine. | rsc.org |

One emerging area is the use of magnetic nanoparticles as recyclable catalysts for quinoline synthesis, which aligns with the principles of green chemistry. nih.gov Electrocatalysis offers a metal-free and mild alternative for constructing fused quinoline frameworks through cycloaddition reactions. acs.org Photoredox catalysis can be used to generate reactive radical intermediates, enabling novel transformations such as the synthesis of two different quinoline products from a single substrate by tuning the reaction conditions. chemrxiv.org

A particularly relevant methodology is the use of mechanochemistry, or reactions induced by mechanical force, for the selective reduction of nitroarenes. rsc.org Using simple iron powder and water under ball-milling conditions, the nitro group can be efficiently reduced to an amine, even in the presence of other reducible functional groups. rsc.org This method is highly efficient, environmentally friendly, and could be directly applied to the reduction of the 3-nitro group of this compound.

Advanced Applications beyond Traditional Medicinal Chemistry (e.g., probe molecules for chemical biology, materials science precursors)

While the quinoline scaffold is prominent in medicinal chemistry, its unique electronic and photophysical properties also make it attractive for applications in materials science and chemical biology. nih.gov Poly-substituted quinolines are known to have applications as electroluminescent materials and dyestuffs. chemrxiv.org The combination of a conjugated aromatic system with electron-withdrawing groups (nitro and carbonitrile) and a modifiable chloro group makes this compound a promising precursor for such materials.

The versatility of the quinoline core allows for the synthesis of compounds with tailored physicochemical properties, which is essential for developing new materials. rsc.org For example, by replacing the chloro group with fluorescent moieties or groups that promote intermolecular interactions, it may be possible to create novel organic light-emitting diode (OLED) materials or sensors.

In chemical biology, functionalized quinolines can serve as fluorescent probes to study biological processes. The inherent fluorescence of some quinoline derivatives, combined with the ability to attach specific binding groups, allows for the design of molecules that can selectively label and visualize cellular components or activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-nitroquinoline-6-carbonitrile in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

- Step 1 : Cyclization of substituted aniline derivatives with nitrile-containing precursors under acidic or basic conditions. For example, chlorination and nitration of quinoline intermediates can be achieved using POCl₃ and HNO₃/H₂SO₄ mixtures .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield, as seen in analogous syntheses of 4-aminoquinoline-6-carbonitrile .

- Key Data : Optimal yields (>70%) are reported for similar compounds when using dichloromethane as a solvent at 60–80°C .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) resolve substituent positions, particularly distinguishing nitro and chloro groups on the quinoline ring. Coupling constants in aromatic regions help confirm substitution patterns .

- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. For example, nitro group orientation and planarity with the quinoline ring can be validated using anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Case Study : If DFT-calculated IR frequencies (e.g., C≡N stretch at ~2220 cm⁻¹) conflict with experimental FT-IR results, re-evaluate solvent effects or tautomeric forms. For nitro groups, computational models may underestimate resonance stabilization, requiring hybrid functional adjustments (e.g., B3LYP-D3) .

- Validation : Cross-reference crystallographic bond lengths (e.g., C-Cl: ~1.73 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest incomplete basis sets or missing dispersion corrections .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

- Methodological Answer :

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos, SPhos) enhance Suzuki-Miyaura coupling at the 6-cyano position. Microwave-assisted conditions (100–120°C, 30 min) improve yields by 20–30% compared to thermal methods .

- Substituent Effects : The electron-withdrawing nitro group at C3 deactivates the quinoline ring, requiring higher catalyst loadings (5–10 mol%) for Buchwald-Hartwig amination .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) shows nitro group reduction to amine under acidic conditions (pH <3). HPLC-MS monitors degradation products, with pseudo-first-order kinetics (t₁/₂ = 48 hrs at pH 2) .

- Mitigation : Buffering agents (e.g., citrate-phosphate) stabilize the compound at pH 5–7, preserving >90% integrity over 30 days .

Data-Driven Analysis

Q. What computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to kinase targets (e.g., EGFR, VEGFR2). The nitro group’s electrostatic potential (−15 kcal/mol) enhances hydrogen bonding in ATP-binding pockets .

- QSAR Models : Hammett constants (σₚ = +0.78 for -NO₂) correlate with IC₅₀ values in anti-cancer assays. Substituent lipophilicity (logP) >2.5 improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.